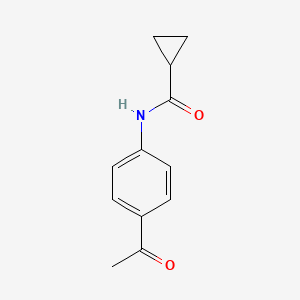

N-(4-acetylphenyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetylphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.2412. It is used in proteomics research2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide from the web search results.Molecular Structure Analysis

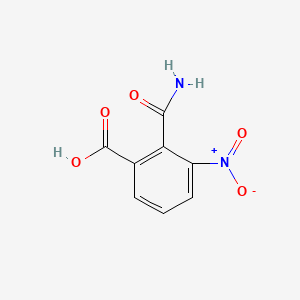

The InChI code for N-(4-acetylphenyl)cyclopropanecarboxamide is 1S/C12H13NO2/c1-8(14)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,13,15)1. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving N-(4-acetylphenyl)cyclopropanecarboxamide from the web search results.Physical And Chemical Properties Analysis

N-(4-acetylphenyl)cyclopropanecarboxamide has a molecular weight of 203.2412. The purity of the compound is reported to be 95%1.Applications De Recherche Scientifique

Acetylated Compounds and Their Applications

N-acetylcysteine (NAC) in Clinical Settings

N-acetylcysteine (NAC), an acetylated amino acid, demonstrates a wide range of clinical applications due to its antioxidant properties. It plays a crucial role in replenishing intracellular glutathione levels, serving as a mucolytic agent, and offering protective effects in conditions like acetaminophen overdose and cystic fibrosis. NAC's versatility extends to psychiatric applications, where it shows promise in treating disorders such as addiction, schizophrenia, and bipolar disorder by modulating glutamatergic, neurotrophic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Advanced Organic Synthesis Techniques

Research in synthetic organic chemistry highlights the development of novel acylation reagents and methodologies. For example, studies focused on N-Ar axis chemistry have led to new approaches for N-acylation, demonstrating the critical role of acyl groups in mediating chemical selectivity and reactivity. These advancements offer potential pathways for the synthesis and modification of compounds like N-(4-acetylphenyl)cyclopropanecarboxamide, providing insights into their utility in creating more complex molecules (Kondo & Murakami, 2001).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer1.

Orientations Futures

I’m sorry, but I couldn’t find specific information on the future directions of N-(4-acetylphenyl)cyclopropanecarboxamide from the web search results.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or refer to the primary literature for more detailed and comprehensive information.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUMGDXLBDAVQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine](/img/structure/B1348376.png)

![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)